molecular formula C9H11N3O4 B563582 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 628300-35-6

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B563582
CAS No.: 628300-35-6
M. Wt: 225.204
InChI Key: SCQCSIBASAKKBM-UHFFFAOYSA-N
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Description

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide can be achieved through several methodsFor instance, the nitration of 2-methoxy-5-nitrobenzoic acid followed by amidation with N-methylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amidation reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Ultrasonic irradiation and the use of solid acid catalysts have been reported to improve the efficiency of benzamide synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-N-methoxy-N-methyl-5-aminobenzamide .

Scientific Research Applications

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-N-methoxy-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-11(16-2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCSIBASAKKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652434
Record name 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628300-35-6
Record name 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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